![molecular formula C22H17N3O3S2 B3010135 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 313254-87-4](/img/structure/B3010135.png)
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide" is a benzamide derivative, which is a class of compounds known for their biological significance and potential therapeutic applications. Benzamide derivatives are often explored for their antimicrobial, antifungal, and antiproliferative properties, as seen in the synthesis and evaluation of various substituted benzamides in the provided studies .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the cyclization of precursor molecules under specific conditions. For instance, substituted benzamides can be synthesized from reactions involving carboxylic acid hydrazides and other reagents in water, which is considered a "green" synthesis approach due to its environmentally friendly nature . Similarly, the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides involves base-catalyzed cyclization of 1-aroyl-3-aryl thioureas with acetophenone in the presence of bromine .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that influence the compound's properties and interactions. For example, the presence of different substituents on the benzamide ring can lead to different modes of supramolecular aggregation, as observed in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . These structural variations can significantly affect the biological activity of the compounds.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with biological targets. The compounds synthesized in the studies provided have been screened for their ability to inhibit enzymes such as alkaline phosphatases and ecto-5'-nucleotidases, which are important for various physiological processes . The reactivity of these compounds with biological targets is crucial for their potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are essential for the compounds' biological activity and pharmacokinetic profile. For instance, the antimicrobial and antifungal activities of synthesized benzamides are related to their ability to interact with microbial cells, and their antiproliferative activity is linked to their interaction with cancer cell lines . The QSAR studies highlight the importance of topological parameters in describing the activity of these compounds, indicating that their physical and chemical properties play a significant role in their biological effects .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A study by Ravinaik et al. (2021) demonstrated that derivatives of 4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide exhibit significant anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancer. This highlights its potential as a therapeutic agent in oncology (Ravinaik et al., 2021).
Antimicrobial Activity
Bikobo et al. (2017) synthesized derivatives of this compound and found them to be effective antimicrobial agents, particularly against Gram-positive bacteria and fungal strains. This suggests a potential role in treating infections (Bikobo et al., 2017).
Synthesis of Polyamides
Yokozawa et al. (2002) utilized a related compound in the synthesis of well-defined aromatic polyamides, indicating its utility in polymer chemistry. This application is significant for material science, particularly in creating specialized polymers (Yokozawa et al., 2002).
Adenosine Receptors Interaction
Inamdar et al. (2013) investigated analogues of this compound for their affinity to adenosine receptor subtypes. These findings are crucial for understanding cellular signaling and developing new therapeutic agents (Inamdar et al., 2013).
Antifungal Activity
Saeed et al. (2008) prepared derivatives of this compound and evaluated their antifungal activity. The results showed varying degrees of efficacy, which could be useful in developing new antifungal treatments (Saeed et al., 2008).
Wirkmechanismus
- Thiazoles are a class of heterocyclic compounds with diverse biological activities. They have been investigated for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- Thiazoles may exert their effects by modulating enzymes or receptors . For instance, some thiazoles block calcium channels, affecting membrane potential and cellular function .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-21(18-8-6-17(7-9-18)16-4-2-1-3-5-16)24-19-10-12-20(13-11-19)30(27,28)25-22-23-14-15-29-22/h1-15H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDXYDYXLXLFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![4-((6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B3010054.png)
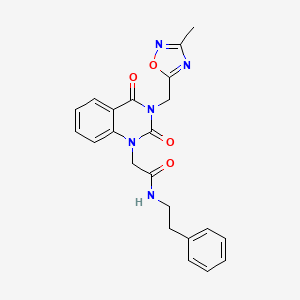
![N-(4-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3010057.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)
![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)
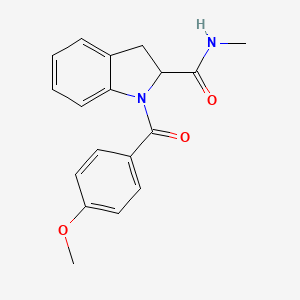
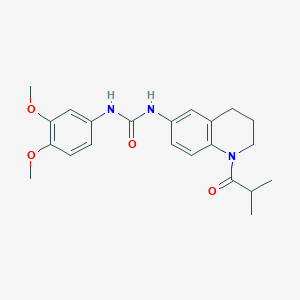
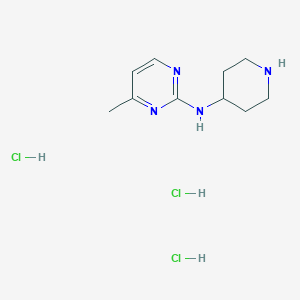
![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)
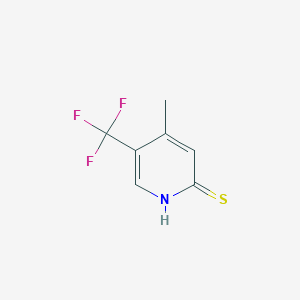
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)